![molecular formula C11H21NO3 B14488522 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol CAS No. 64445-06-3](/img/structure/B14488522.png)
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol typically involves the reaction of piperidine with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. One common method includes the use of an acid catalyst to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate serotonergic and glutamatergic systems, contributing to its antinociceptive and anti-inflammatory effects . Additionally, its antioxidant properties may play a role in reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol include:
- 2,2-Dimethyl-1,3-dioxolane-4-methanol
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, ®-
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperidine ring and a dioxolane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
64445-06-3 |
|---|---|
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C11H21NO3/c1-11(2)14-8-10(15-11)7-12-5-3-9(13)4-6-12/h9-10,13H,3-8H2,1-2H3 |
Clave InChI |
YIOXFNXSGNUOLS-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(O1)CN2CCC(CC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


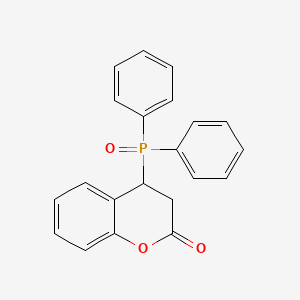
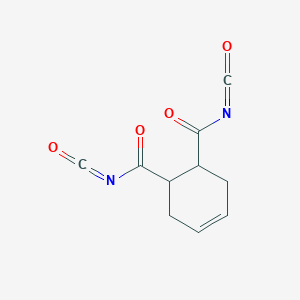
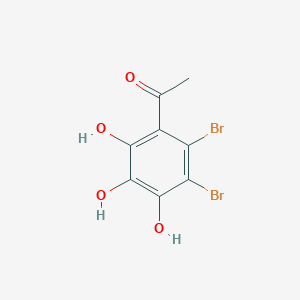
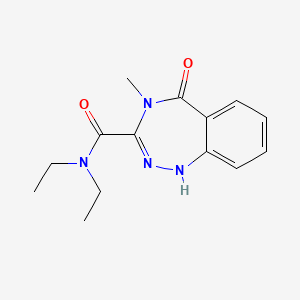
![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
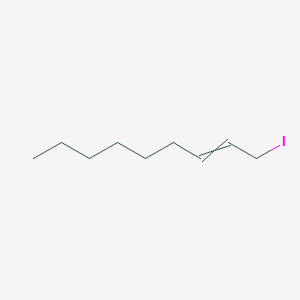
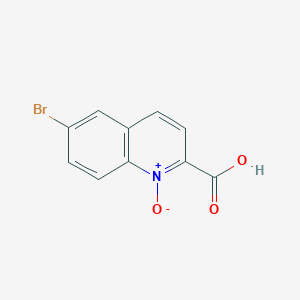


![1-[2-(tert-Butylamino)-5-hydroxyphenyl]ethan-1-one](/img/structure/B14488503.png)

![3-{[3-(Triethylsilyl)propyl]amino}propanenitrile](/img/structure/B14488507.png)
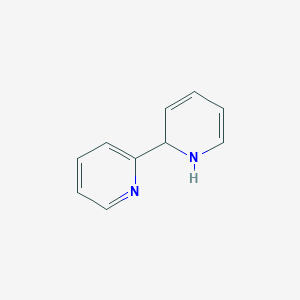
![2,2'-Di(pyridin-3-yl)-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetrone](/img/structure/B14488518.png)
